molecular formula C18H23N3O4 B10875881 methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10875881
M. Wt: 345.4 g/mol
InChI Key: JXWFJSLPBAMQRS-UHFFFAOYSA-N
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Description

  • Methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with a mouthful of a name! Let’s break it down:
    • The “methyl” group indicates the presence of a single carbon atom attached to three hydrogen atoms (CH₃).
    • The rest of the compound consists of a pyrazole ring (a five-membered heterocycle containing two nitrogen atoms) with various substituents.
    • The 4Z configuration refers to the geometry around a double bond.
    • The compound also contains a methoxy group (OCH₃) and an acetyl group (CH₃CO-).
  • This compound may have applications in drug discovery, as its structure suggests potential biological activity.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. similar pyrazole derivatives can be synthesized using methods like condensation reactions, cyclizations, and acylation.
    • Industrial production methods would likely involve large-scale synthesis using established chemical processes.
  • Chemical Reactions Analysis

      Reactivity: The compound’s reactivity depends on its functional groups. It may undergo reactions such as

      Common Reagents and Conditions:

      Major Products: These reactions could yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore derivatives of this compound for potential drug candidates. Its pyrazole core could interact with biological targets.

      Agrochemicals: Similar compounds may have pesticidal properties.

      Materials Science: The acetyl group could make it useful in polymer chemistry.

      Bioconjugation: The methoxy group could facilitate bioconjugation reactions.

  • Mechanism of Action

    • Without specific data on this compound, we can only speculate. its pyrazole moiety suggests interactions with enzymes, receptors, or other biomolecules.
    • Further studies would be needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H23N3O4

    Molecular Weight

    345.4 g/mol

    IUPAC Name

    methyl 2-[2-(4-methoxyphenyl)-4-(C-methyl-N-propylcarbonimidoyl)-3-oxo-1H-pyrazol-5-yl]acetate

    InChI

    InChI=1S/C18H23N3O4/c1-5-10-19-12(2)17-15(11-16(22)25-4)20-21(18(17)23)13-6-8-14(24-3)9-7-13/h6-9,20H,5,10-11H2,1-4H3

    InChI Key

    JXWFJSLPBAMQRS-UHFFFAOYSA-N

    Canonical SMILES

    CCCN=C(C)C1=C(NN(C1=O)C2=CC=C(C=C2)OC)CC(=O)OC

    Origin of Product

    United States

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